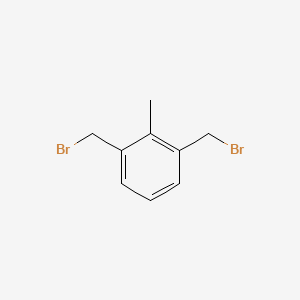
Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- is an organic compound with a complex structure that includes both nitro and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- typically involves the reaction of 2,4-dinitrochlorobenzene with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity to various targets. The pathways involved may include oxidative stress pathways and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Diazene, (4-methoxyphenyl)phenyl-: Similar structure but lacks the nitro groups.
Diazene, bis(4-methoxyphenyl)-: Contains two methoxyphenyl groups without nitro groups.
Uniqueness
Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
51640-06-3 |
|---|---|
Molecular Formula |
C13H10N4O5 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H10N4O5/c1-22-11-5-2-9(3-6-11)14-15-12-7-4-10(16(18)19)8-13(12)17(20)21/h2-8H,1H3 |
InChI Key |
XEYFHZOOWLLOPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



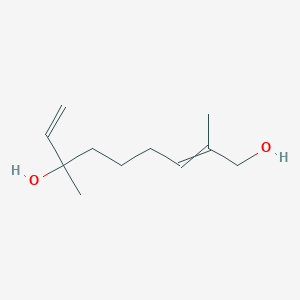

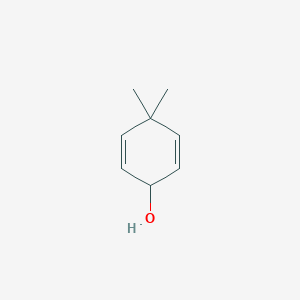
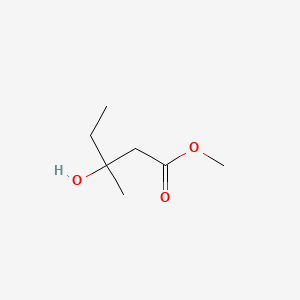
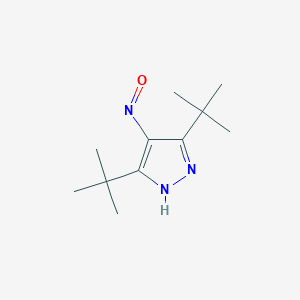
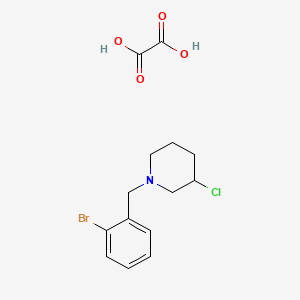
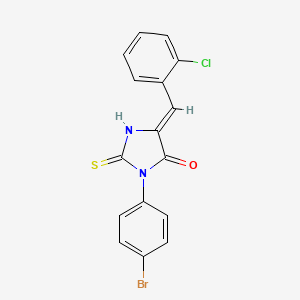
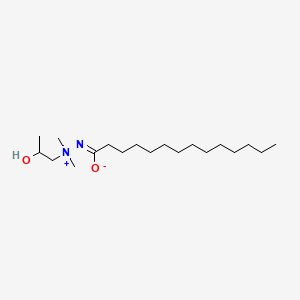

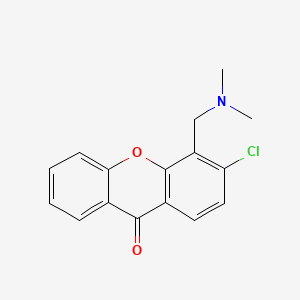
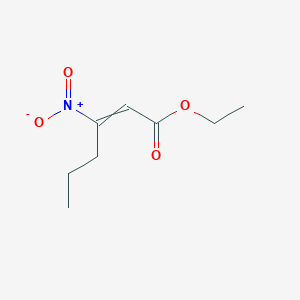
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
